molecular formula C8H6IN3 B1512439 4-Iodo-2,7-naphthyridin-1-amine

4-Iodo-2,7-naphthyridin-1-amine

Cat. No.: B1512439
M. Wt: 271.06 g/mol
InChI Key: DPGNVYNBWBRINQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-2,7-naphthyridin-1-amine (CAS 959558-53-3) is a halogenated heterocyclic compound with the molecular formula C 8 H 6 IN 3 and a molecular weight of 271.06 g/mol . This compound serves as a versatile and valuable synthetic intermediate in organic chemistry and drug discovery research, particularly for constructing complex 2,7-naphthyridine scaffolds . The 2,7-naphthyridine core is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of interesting biological activities . Recent scientific literature highlights the use of 1-amino-2,7-naphthyridine derivatives as key precursors in synthetic methodologies like the Smiles rearrangement, enabling access to novel fused ring systems such as furo[2,3-c]-2,7-naphthyridines and 1,3-diamino-2,7-naphthyridines . These frameworks are investigated for their potential as kinase inhibitors and for other pharmacologically relevant targets, making a halogenated building block like this compound essential for structure-activity relationship (SAR) studies and scaffold diversification . Please note that this product is intended for research and development purposes in a laboratory setting only. It is not intended for use in humans or animals. Specifications: • CAS Number: 959558-53-3 • Molecular Formula: C 8 H 6 IN 3 • Molecular Weight: 271.06 g/mol • Purity: ≥95% • Storage: Sealed in dry, 2-8°C

Properties

Molecular Formula

C8H6IN3

Molecular Weight

271.06 g/mol

IUPAC Name

4-iodo-2,7-naphthyridin-1-amine

InChI

InChI=1S/C8H6IN3/c9-7-4-12-8(10)6-3-11-2-1-5(6)7/h1-4H,(H2,10,12)

InChI Key

DPGNVYNBWBRINQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=CN=C2N)I

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Reactivity : The iodine atom in this compound offers superior leaving-group ability compared to chlorine in 7-Chloro-1,5-naphthyridin-3-amine (CAS 2007920-59-2), enhancing its utility in metal-catalyzed cross-coupling reactions .
  • Positional Effects : The 2,7-naphthyridine core of the target compound may exhibit distinct electronic properties compared to 1,5-naphthyridine derivatives, influencing binding affinity in biological systems.
  • Solubility: Like 7-Chloro-1,5-naphthyridin-3-amine, the iodine derivative is likely a solid at room temperature with moderate solubility in polar solvents (e.g., DMSO or ethanol) due to its amine group .

Preparation Methods

Iodination of 2,7-Naphthyridin-1-amine Derivatives

A common approach involves iodination of a 2,7-naphthyridin-1-amine precursor. The iodination is typically carried out under controlled acidic conditions, such as in the presence of trifluoroacetic acid and dichloromethane at low temperatures (0–20 °C). After reaction completion, the mixture is neutralized and extracted to isolate the iodinated product.

Step Reaction Conditions Description Yield/Outcome
Iodination Trifluoroacetic acid, dichloromethane, 0–20 °C, 1 h Ice-cold solution of amino-naphthyridine treated with trifluoroacetic acid and iodine source; warming to room temperature; workup with sodium bicarbonate and ethyl acetate extraction Off-white solid; confirmed by MS (M+1 = 221.1)

This step ensures selective iodination at the 4-position while maintaining the amino functionality at position 1.

Amination via Hydroxylamine-O-sulfonic Acid

Following iodination, amination can be achieved by reaction with hydroxylamine-O-sulfonic acid under basic conditions, often in the presence of pyridine and solvents like methanol or N,N-dimethylformamide (DMF). The reaction is typically heated (e.g., 130 °C overnight) to facilitate the transformation.

Step Reaction Conditions Description Yield/Outcome
Amination N,N-dimethylformamide, N,N-dimethylformamide dimethyl acetal, 130 °C overnight; followed by hydroxylamine-O-sulfonic acid addition in methanol/pyridine at 0 °C to room temperature The iodinated intermediate is converted to the amino derivative via imine formation and subsequent amination Orange solid; MS (M+1 = 246.1)

This method allows the introduction of the amino group in a controlled manner, improving purity and yield.

Protection of Amino Groups with Di-tert-butyl Dicarbonate

To stabilize the amino group during further synthetic manipulations, protection with di-tert-butyl dicarbonate (Boc protection) is used. This is performed in tetrahydrofuran (THF) with lithium hexamethyldisilazide (LiHMDS) as the base.

Step Reaction Conditions Description Yield/Outcome
Boc Protection THF, 1.0 M LiHMDS, di-tert-butyl dicarbonate, room temperature, 1 h The amino group is protected as Boc derivative to prevent side reactions 53% yield; MS (M+H = 421)

This step is crucial for selective functionalization and purification of the compound.

Alternative Preparation from 2-Amino-4-iodopyridine

An alternative synthetic route starts from 2-amino-4-iodopyridine, which undergoes ring expansion or condensation reactions to form the naphthyridine core with the desired substitution pattern. This method involves:

  • Use of potassium carbonate in ethyl acetate for substitution reactions.
  • Multi-step transformations to build the bicyclic naphthyridine structure.

Although detailed experimental data are limited, this route is valuable for accessing 4-iodo-2,7-naphthyridin-1-amine from simpler pyridine precursors.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Iodination Trifluoroacetic acid, DCM, 0–20 °C, 1 h 4-Iodo-naphthyridin-1-amine intermediate Not specified Controlled acidic iodination
2 Amination DMF, DMF dimethyl acetal, 130 °C overnight; hydroxylamine-O-sulfonic acid, MeOH/pyridine Aminated iodinated product Not specified Amination via imine intermediate
3 Boc Protection THF, LiHMDS, di-tert-butyl dicarbonate, RT, 1 h Boc-protected amino-iodo derivative 53 Protects amino group for further steps
4 Alternative route Potassium carbonate, ethyl acetate From 2-amino-4-iodopyridine precursor 37 (example) Pyridine to naphthyridine conversion

Research Findings and Analytical Data

  • Mass spectrometry (MS) confirms molecular weights consistent with the expected products: MS (M+1) peaks at 221.1 for iodinated intermediate and 246.1 for aminated product.
  • Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically affect yields and purity.
  • Protection strategies (e.g., Boc protection) are effective in stabilizing reactive amino groups during synthesis.
  • The compound exhibits good solubility and stability under the described conditions, facilitating purification and handling.

Q & A

Q. What are the optimal synthetic routes for 4-Iodo-2,7-naphthyridin-1-amine, and how do reaction conditions impact yields?

The compound is typically synthesized via halogen substitution (e.g., iodination of chloro precursors) or direct amination. For example, 4-phenyl-2,7-naphthyridin-1-amine analogs were synthesized using aminolysis of halogenated substrates under controlled conditions (e.g., 100°C in H₃PO₄ for cyclization) . Reaction yields depend on temperature, solvent polarity, and quenching agents (e.g., ascorbic acid to prevent oxidative degradation of iodine-containing intermediates) . HPLC-UV is recommended to monitor reaction progress and purity .

Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for structural confirmation. X-ray crystallography can resolve conformational ambiguities, as seen in studies of 5-amino-1,6-naphthyridines, which revealed distinct conformers in crystal structures . High-resolution MS and IR spectroscopy further validate functional groups and purity .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

Stability is influenced by light, temperature, and residual oxidizing agents. Store the compound in amber vials at –20°C under inert gas (e.g., N₂). Pre-treat reaction mixtures with ascorbic acid to quench trace hypochlorite or chlorine dioxide, which may degrade iodinated naphthyridines .

Advanced Research Questions

Q. What mechanistic insights explain unexpected rearrangements during derivatization of this compound?

Substitution at position 3 can trigger cascading rearrangements. For example, chlorinated tetrahydro-2,7-naphthyridines react with cyclic amines (e.g., piperidine) to form 1-amino-3-chloro intermediates, which rearrange into diamino-naphthyridinones under prolonged heating . Computational modeling of electron-deficient aromatic systems may predict such pathways.

Q. How should researchers resolve contradictory spectral data in amino-naphthyridine derivatives?

Cross-validation using multiple techniques is essential. For instance, 5-amino-1,6-naphthyridines exhibited split NMR signals due to symmetric conformers, resolved via X-ray crystallography . Adjust chromatographic conditions (e.g., chiral columns) to separate isomers, and employ dynamic NMR to study tautomerism.

Q. What strategies mitigate byproduct formation during iodination of 2,7-naphthyridine precursors?

Optimize stoichiometry of iodinating agents (e.g., I₂/KI) and control reaction pH to minimize poly-iodination. Use scavengers like sodium thiosulfate to quench excess iodine. HPLC-UV analysis at 254 nm helps quantify mono- vs. di-iodinated byproducts .

Q. How do electronic effects of the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

The iodine atom acts as a directing group, enhancing electrophilic aromatic substitution at adjacent positions. Its electron-withdrawing nature also facilitates Suzuki-Miyaura couplings. Compare reactivity with bromo/chloro analogs to assess leaving-group efficiency .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound?

Refer to GHS hazard codes: H302 (harmful if swallowed), H315-H319 (skin/eye irritation), and H335 (respiratory irritation) . Use fume hoods, nitrile gloves, and particulate-filtering respirators. Neutralize waste with 10% sodium bicarbonate before disposal.

Q. How can researchers address gaps in literature on 2,7-naphthyridine chemistry?

Conduct systematic reviews of primary syntheses and aminolysis pathways . Prioritize understudied areas like thio-naphthyridines, which are absent in literature as of 2005 . Collaborate with computational chemists to predict novel reaction networks.

Q. What methodologies validate the biological activity of this compound derivatives?

Screen against kinase or GPCR targets using in vitro assays (e.g., fluorescence polarization). Compare with structurally related compounds like lophocladine B, a bioactive 4-phenyl-2,7-naphthyridin-1-amine isolated from red algae . Use molecular docking to map interactions with binding pockets.

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